Cas no 23985-83-3 ([1]Benzothieno[3,2-h]isoquinoline(8CI,9CI))
23985-83-3 structure
Product Name:[1]Benzothieno[3,2-h]isoquinoline(8CI,9CI)
CAS No:23985-83-3
MF:C15H9NS
MW:235.303662061691
CID:281190
PubChem ID:278923
Update Time:2025-04-19
[1]Benzothieno[3,2-h]isoquinoline(8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzothieno[3,2-h]isoquinoline
- [1]Benzothieno[3,2-h]isoquinoline(8CI,9CI)
- 2-(5-methylthiophen-2-yl)benzo[d]thiazole
- AC1M6HC7
- benzo[4,5]thieno[3,2-h]isoquinoline
- Benzothiazole, 2-(5-methyl-2-thienyl)-
- benzothiazolylmethylthiophene
- Benzothieno< 3,2-h> isochinolin
- CTK0I8035
- 23985-83-3
- CHEMBL2003681
- NSC128877
- SCHEMBL15903438
- DTXSID40946837
- NSC-128877
-
- Inchi: 1S/C15H9NS/c1-2-4-14-11(3-1)12-6-5-10-7-8-16-9-13(10)15(12)17-14/h1-9H
- InChI Key: DLIRCADEYLIGEJ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2C=CC3C=CN=CC=3C1=2
Computed Properties
- Exact Mass: 235.04567
- Monoisotopic Mass: 235.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.348
- Boiling Point: 463.2°C at 760 mmHg
- Flash Point: 230°C
- Refractive Index: 1.824
- PSA: 12.89
- LogP: 4.60270
[1]Benzothieno[3,2-h]isoquinoline(8CI,9CI) Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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